

Roginolisib's Antitumor Immunity: A Technical Guide to its Mechanism and Effects

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Compound of Interest

Compound Name: Roginolisib hemifumarate

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Introduction

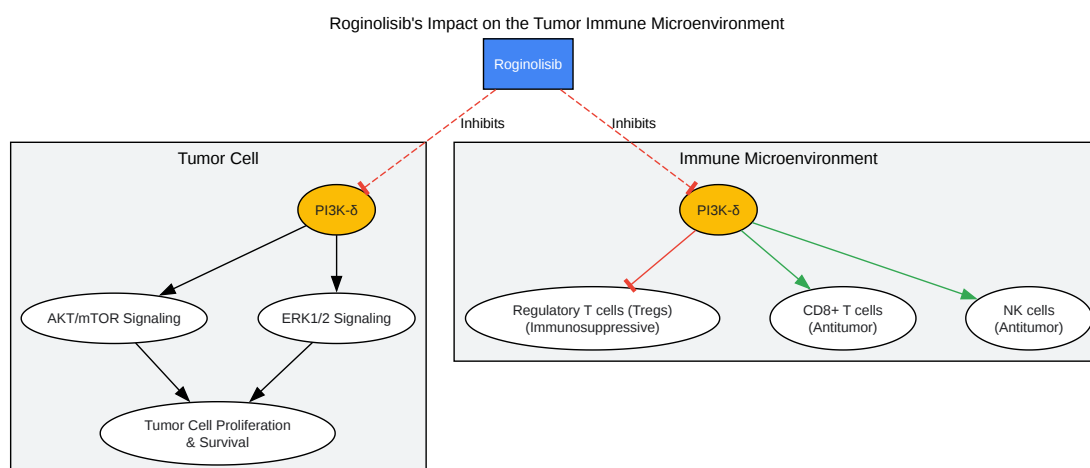
Roginolisib (IOA-244) is a first-in-class, orally available, allosteric and non-ATP competitive inhibitor of phosphoinositide 3-kinase delta (PI3K- δ).^[1] This high selectivity for the delta isoform of PI3K results in a favorable safety profile compared to previous generations of PI3K inhibitors and allows for long-term administration.^{[1][2]} Roginolisib has demonstrated a multi-modal mechanism of action that includes direct antitumor effects and a significant modulation of the tumor microenvironment, leading to enhanced antitumor immunity.^[3] This technical guide provides an in-depth overview of the antitumor immunity effects of Roginolisib, presenting key preclinical and clinical data, detailed experimental protocols, and a visualization of the underlying signaling pathways.

Mechanism of Action: Reshaping the Tumor Immune Microenvironment

Roginolisib's immunomodulatory effects primarily stem from its potent and selective inhibition of PI3K- δ , a key signaling molecule in immune cells. Overexpression of PI3K- δ is associated with immune-suppressive conditions in the tumor microenvironment.^[4] By blocking PI3K- δ signaling, Roginolisib disrupts multiple tumor survival pathways and re-balances the immune response.^{[1][3]}

The primary mechanism involves the reduction of immunosuppressive regulatory T cells (Tregs) and an increase in the prevalence and activity of effector immune cells, such as CD8+ T cells and Natural Killer (NK) cells.[4] This shift in the immune cell landscape from a suppressed to an activated state facilitates a more effective antitumor immune response. Clinical data from the DIONE-01 trial has shown that treatment with Roginolisib leads to a reduction in circulating Tregs, which is associated with an increase in activated effector CD8+ T cells.[5] Furthermore, preclinical studies have shown that Roginolisib can sensitize tumors to immune checkpoint inhibitors like anti-PD-1 therapy.

Signaling Pathway of Roginolisib's Immunomodulatory Effects



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Caption: Roginolisib inhibits PI3K-δ in both tumor and immune cells.

Quantitative Data on Immunomodulatory Effects

The following tables summarize the key quantitative data from preclinical and clinical studies investigating the antitumor immunity effects of Roginolisib.

Table 1: Preclinical Immunomodulatory Effects of Roginolisib in Mesothelioma Models

Parameter	Treatment Group	Result	Reference
Tumor Cell Viability (MPM cell lines)	Roginolisib	Dose-dependent decrease in cell viability	[6]
Apoptosis (MPM cell lines)	Roginolisib (100 μM)	Induction of apoptotic cell death	[6][7]
Effector T-cells in co-culture	Roginolisib + Nivolumab + Cisplatin	Increased proportion of effector T-cells	[7]

| Immune Suppressive Cells in co-culture | Roginolisib + Nivolumab + Cisplatin | Reduced proportion of immune suppressive cells [[7]]

Table 2: Clinical Immunomodulatory and Efficacy Data from the DIONE-01 Study (Phase I)

Parameter	Patient Population	Result	Reference
Grade 3/4 Treatment-Related Adverse Events	Solid Tumors & Follicular Lymphoma	<7%	[2]
Median Overall Survival (OS)	Uveal Melanoma (n=29)	16 months (vs. 7 months historical control)	[8]
Median Progression-Free Survival (PFS)	Uveal Melanoma (n=29)	5 months (vs. <3 months historical control)	[2] [8]
Circulating Regulatory T cells (Tregs)	Uveal Melanoma	Reduction observed	[5]
Activated Effector CD8+ T cells	Uveal Melanoma	Increase observed	[5]

| Plasma Cytokines/Chemokines | Uveal Melanoma | Increased IL-15, IFN- γ , CXCL10; Decreased CCL22 [\[\[9\]](#) |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Roginolisib's antitumor immunity effects.

In Vitro Tumor Cell Viability and Apoptosis Assays

- Cell Lines: Malignant Pleural Mesothelioma (MPM) cell lines (e.g., PXF698, PXF1118, PXF1752).[\[7\]](#)
- Treatment: Cells are exposed to varying concentrations of Roginolisib for 72 hours.[\[7\]](#)
- Viability Assay (MTT):
 - Seed cells in 96-well plates and allow them to adhere.
 - Treat with Roginolisib or vehicle control (DMSO).

- After 72 hours, add MTT solution and incubate.
- Solubilize formazan crystals with a solubilization buffer.
- Measure absorbance at a specific wavelength to determine cell viability.[\[7\]](#)
- Apoptosis Assay (RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay):
 - Seed cells in 96-well plates.
 - Add Roginolisib (e.g., 100 μ M) or control.
 - Add the assay reagent, which contains Annexin V-LumiT™, a pro-luciferin substrate, and a necrosis detection reagent.
 - Measure luminescence and fluorescence at various time points to detect apoptosis and necrosis, respectively.[\[6\]](#)[\[7\]](#)

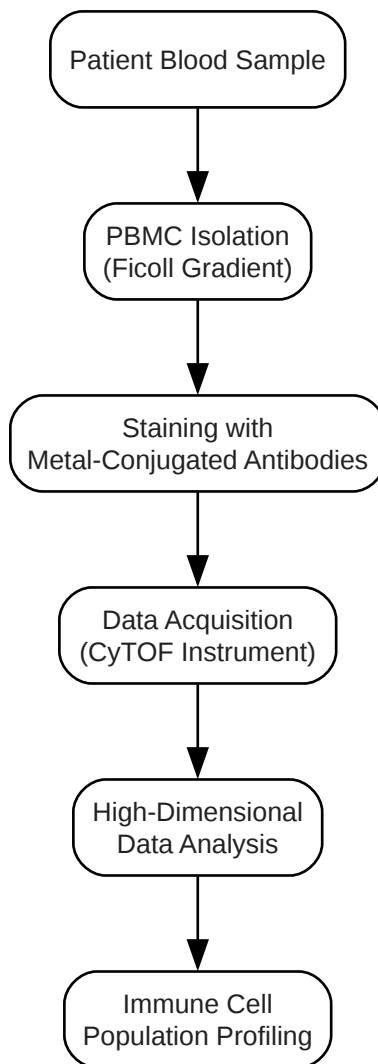
Tumor-Immune Cell Co-culture Model

- Components: Patient-derived MPM cells, autologous peripheral blood mononuclear cells (PBMCs), and fibroblasts.[\[10\]](#)
- Protocol:
 - Establish a culture of patient-derived MPM cells and fibroblasts.
 - Isolate PBMCs from the same patient.
 - Add the PBMCs to the tumor cell/fibroblast co-culture.
 - Treat the co-culture with Roginolisib in combination with other agents (e.g., nivolumab and cisplatin).[\[10\]](#)
 - After a defined incubation period, harvest the cells.
 - Analyze changes in tumor cell viability and the composition of immune cell populations (e.g., effector T-cells, Tregs) using flow cytometry.[\[7\]](#)

High-Dimensional Immune Cell Profiling (CyTOF)

- Sample Type: Peripheral blood mononuclear cells (PBMCs) from patients in clinical trials.
- Objective: To perform a detailed phenotypic analysis of circulating immune cell populations.
- Workflow:
 - Isolate PBMCs from whole blood using density gradient centrifugation.
 - Stain the cells with a panel of metal-conjugated antibodies targeting various immune cell surface and intracellular markers.
 - Wash the cells to remove unbound antibodies.
 - Acquire data on a mass cytometer (CyTOF).
 - Analyze the high-dimensional data using specialized software to identify and quantify different immune cell subsets and their activation states.[\[5\]](#)

Experimental Workflow for CyTOF Analysis



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Caption: Workflow for high-dimensional immune profiling using CyTOF.

Immunohistochemistry (IHC) for PI3K- δ Expression

- Sample Type: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.[7]
- Protocol:

- Deparaffinize and rehydrate the tissue sections.
- Perform antigen retrieval to unmask the target epitope.
- Block endogenous peroxidase activity.
- Incubate with a primary antibody specific for PI3K- δ .
- Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
- Add a chromogenic substrate to visualize the antibody binding.
- Counterstain with hematoxylin to visualize cell nuclei.
- Dehydrate and mount the slides for microscopic analysis.^[7]

Conclusion

Roginolisib is a promising novel cancer therapy with a dual mechanism of action that combines direct antitumor effects with a robust immunomodulatory activity. By selectively inhibiting PI3K- δ , Roginolisib reshapes the tumor microenvironment to favor an effective antitumor immune response, characterized by a reduction in immunosuppressive Tregs and an increase in cytotoxic effector cells. The compelling preclinical and clinical data, particularly the encouraging overall survival observed in the DIONE-01 study, underscore the therapeutic potential of Roginolisib, both as a monotherapy and in combination with other anticancer agents. The detailed experimental protocols provided in this guide offer a framework for further research into the immunomodulatory properties of Roginolisib and other PI3K- δ inhibitors.

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References

- 1. prnewswire.co.uk [prnewswire.co.uk]

- 2. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 3. iOnctura announces FDA clearance of IND application for roginolisib, a first-in-class allosteric modulator of PI3K δ [prnewswire.com]
- 4. wp-ionctura-2025.s3.eu-west-2.amazonaws.com [wp-ionctura-2025.s3.eu-west-2.amazonaws.com]
- 5. First-in-human (FIH) phase I dose escalation study (part A) of the first oral allosteric modulator of phosphoinositide 3-kinase inhibitor delta (PI3K δ) roginolisib in patients with advanced cancer and dose confirmation in uveal melanoma (part B). - ASCO [asco.org]
- 6. The highly selective and oral phosphoinositide 3-kinase delta (PI3K- δ) inhibitor roginolisib induces apoptosis in mesothelioma cells and increases immune effector cell composition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unito.it [iris.unito.it]
- 8. onclive.com [onclive.com]
- 9. researchgate.net [researchgate.net]
- 10. The highly selective and oral phosphoinositide 3-kinase delta (PI3K- δ) inhibitor roginolisib induces apoptosis in mesothelioma cells and increases immune effector cell composition - PubMed [pubmed.ncbi.nlm.nih.gov]
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